amino}benzene CAS No. 88766-30-7](/img/structure/B14147156.png)
{[(Methoxycarbonyl)disulfanyl](methyl)amino}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(Methoxycarbonyl)disulfanylamino}benzene is an organic compound characterized by the presence of a benzene ring substituted with a methoxycarbonyl group, a disulfanyl group, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(Methoxycarbonyl)disulfanylamino}benzene typically involves the following steps:
Formation of the Methoxycarbonyl Group: This can be achieved through the esterification of a carboxylic acid with methanol in the presence of an acid catalyst.
Introduction of the Disulfanyl Group: The disulfanyl group can be introduced via a thiol-disulfide exchange reaction, where a thiol reacts with a disulfide compound under mild conditions.
Attachment of the Methylamino Group: This step involves the reaction of an amine with a methylating agent, such as methyl iodide, to form the methylamino group.
Industrial Production Methods
In an industrial setting, the production of {(Methoxycarbonyl)disulfanylamino}benzene may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {(Methoxycarbonyl)disulfanylamino}benzene can undergo oxidation reactions, where the disulfanyl group is oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives, which can further react to form various sulfur-containing compounds.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
{(Methoxycarbonyl)disulfanylamino}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {(Methoxycarbonyl)disulfanylamino}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Oxidative Stress: Inducing oxidative stress in cells, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
{(Methoxycarbonyl)disulfanylamino}benzene: Characterized by the presence of a methoxycarbonyl group, disulfanyl group, and methylamino group.
{(Methoxycarbonyl)disulfanylamino}benzene: Similar structure but with an ethylamino group instead of a methylamino group.
{(Methoxycarbonyl)disulfanylamino}toluene: Similar structure but with a toluene ring instead of a benzene ring.
Uniqueness
{(Methoxycarbonyl)disulfanylamino}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88766-30-7 |
|---|---|
Fórmula molecular |
C9H11NO2S2 |
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
methyl [(N-methylanilino)disulfanyl]formate |
InChI |
InChI=1S/C9H11NO2S2/c1-10(14-13-9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
RRJIXXHGJVJKFU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)SSC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


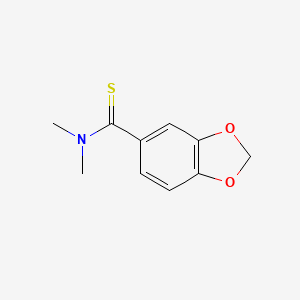
![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate](/img/structure/B14147079.png)
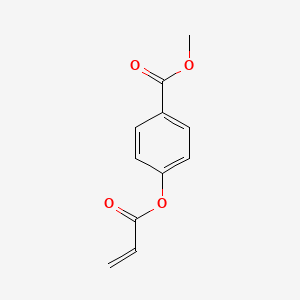
![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)
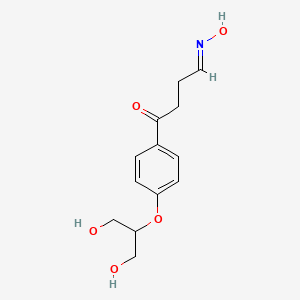
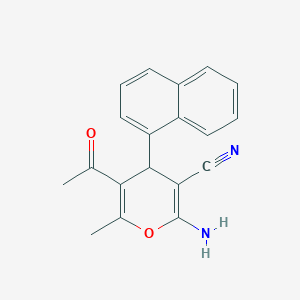
![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
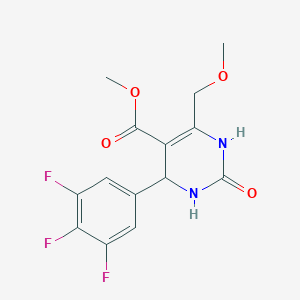
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
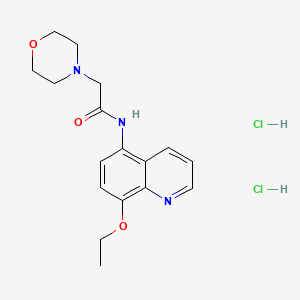
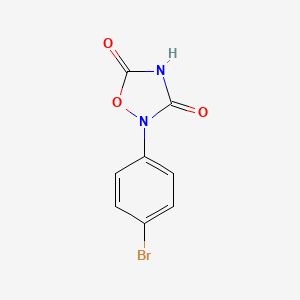
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)
